molecular formula C9H6F2O2 B1394127 5,7-Difluorochroman-4-one CAS No. 844648-22-2

5,7-Difluorochroman-4-one

Cat. No. B1394127
Key on ui cas rn: 844648-22-2
M. Wt: 184.14 g/mol
InChI Key: OJVRCPGUGZXUAP-UHFFFAOYSA-N
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Patent
US07723321B2

Procedure details

To a mixture of 1 M (S)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole toluene solution (5.43 mL, 5.43 mmol) and tetrahydrofuran (40 mL) was added 2M borane-methyl sulfide complex tetrahydrofuran solution (29.8 mL, 59.7 mmol) at 0° C. and the mixture was stirred for 20 minutes. To the mixture was added a solution of 5,7-difluoro-2,3-dihydro-4H-chromen-4-one (10.0 g, 54.3 mmol, STEP 7) in tetrahydrofuran (70 mL) at 0° C. over a period of 1 hour, and the mixture was stirred at the same temperature for 1 hour. The reaction mixture was quenched with methanol (50 mL) and stirred for 30 minutes at room temperature. The mixture was concentrated in vacuum and the residue was purified by column chromatography on silica gel (hexane:ethyl acetate=4:1 as an eluent) to afford crude white solids (8.85 g, 86% ee). The solids were recrystallized from hexane (300 mL) to give the title compound as a colorless needle crystal (5.90 g, 58%, >99% ee).
Name
(S)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole toluene
Quantity
5.43 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
29.8 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1.CB1N2CCC[C@H]2C(C2C=CC=CC=2)(C2C=CC=CC=2)O1.B.CSC.[F:33][C:34]1[CH:43]=[C:42]([F:44])[CH:41]=[C:40]2[C:35]=1[C:36](=[O:45])[CH2:37][CH2:38][O:39]2>O1CCCC1>[F:33][C:34]1[CH:43]=[C:42]([F:44])[CH:41]=[C:40]2[C:35]=1[CH:36]([OH:45])[CH2:37][CH2:38][O:39]2 |f:0.1,2.3|

Inputs

Step One
Name
(S)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole toluene
Quantity
5.43 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C.CB1OC([C@H]2N1CCC2)(C2=CC=CC=C2)C2=CC=CC=C2
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
29.8 mL
Type
reactant
Smiles
B.CSC
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
FC1=C2C(CCOC2=CC(=C1)F)=O
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at the same temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with methanol (50 mL)
STIRRING
Type
STIRRING
Details
stirred for 30 minutes at room temperature
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel (hexane
CUSTOM
Type
CUSTOM
Details
ethyl acetate=4:1 as an eluent) to afford crude white solids (8.85 g, 86% ee)
CUSTOM
Type
CUSTOM
Details
The solids were recrystallized from hexane (300 mL)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC1=C2C(CCOC2=CC(=C1)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07723321B2

Procedure details

To a mixture of 1 M (S)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole toluene solution (5.43 mL, 5.43 mmol) and tetrahydrofuran (40 mL) was added 2M borane-methyl sulfide complex tetrahydrofuran solution (29.8 mL, 59.7 mmol) at 0° C. and the mixture was stirred for 20 minutes. To the mixture was added a solution of 5,7-difluoro-2,3-dihydro-4H-chromen-4-one (10.0 g, 54.3 mmol, STEP 7) in tetrahydrofuran (70 mL) at 0° C. over a period of 1 hour, and the mixture was stirred at the same temperature for 1 hour. The reaction mixture was quenched with methanol (50 mL) and stirred for 30 minutes at room temperature. The mixture was concentrated in vacuum and the residue was purified by column chromatography on silica gel (hexane:ethyl acetate=4:1 as an eluent) to afford crude white solids (8.85 g, 86% ee). The solids were recrystallized from hexane (300 mL) to give the title compound as a colorless needle crystal (5.90 g, 58%, >99% ee).
Name
(S)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole toluene
Quantity
5.43 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
29.8 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1.CB1N2CCC[C@H]2C(C2C=CC=CC=2)(C2C=CC=CC=2)O1.B.CSC.[F:33][C:34]1[CH:43]=[C:42]([F:44])[CH:41]=[C:40]2[C:35]=1[C:36](=[O:45])[CH2:37][CH2:38][O:39]2>O1CCCC1>[F:33][C:34]1[CH:43]=[C:42]([F:44])[CH:41]=[C:40]2[C:35]=1[CH:36]([OH:45])[CH2:37][CH2:38][O:39]2 |f:0.1,2.3|

Inputs

Step One
Name
(S)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole toluene
Quantity
5.43 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C.CB1OC([C@H]2N1CCC2)(C2=CC=CC=C2)C2=CC=CC=C2
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
29.8 mL
Type
reactant
Smiles
B.CSC
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
FC1=C2C(CCOC2=CC(=C1)F)=O
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at the same temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with methanol (50 mL)
STIRRING
Type
STIRRING
Details
stirred for 30 minutes at room temperature
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel (hexane
CUSTOM
Type
CUSTOM
Details
ethyl acetate=4:1 as an eluent) to afford crude white solids (8.85 g, 86% ee)
CUSTOM
Type
CUSTOM
Details
The solids were recrystallized from hexane (300 mL)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC1=C2C(CCOC2=CC(=C1)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07723321B2

Procedure details

To a mixture of 1 M (S)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole toluene solution (5.43 mL, 5.43 mmol) and tetrahydrofuran (40 mL) was added 2M borane-methyl sulfide complex tetrahydrofuran solution (29.8 mL, 59.7 mmol) at 0° C. and the mixture was stirred for 20 minutes. To the mixture was added a solution of 5,7-difluoro-2,3-dihydro-4H-chromen-4-one (10.0 g, 54.3 mmol, STEP 7) in tetrahydrofuran (70 mL) at 0° C. over a period of 1 hour, and the mixture was stirred at the same temperature for 1 hour. The reaction mixture was quenched with methanol (50 mL) and stirred for 30 minutes at room temperature. The mixture was concentrated in vacuum and the residue was purified by column chromatography on silica gel (hexane:ethyl acetate=4:1 as an eluent) to afford crude white solids (8.85 g, 86% ee). The solids were recrystallized from hexane (300 mL) to give the title compound as a colorless needle crystal (5.90 g, 58%, >99% ee).
Name
(S)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole toluene
Quantity
5.43 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
29.8 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1.CB1N2CCC[C@H]2C(C2C=CC=CC=2)(C2C=CC=CC=2)O1.B.CSC.[F:33][C:34]1[CH:43]=[C:42]([F:44])[CH:41]=[C:40]2[C:35]=1[C:36](=[O:45])[CH2:37][CH2:38][O:39]2>O1CCCC1>[F:33][C:34]1[CH:43]=[C:42]([F:44])[CH:41]=[C:40]2[C:35]=1[CH:36]([OH:45])[CH2:37][CH2:38][O:39]2 |f:0.1,2.3|

Inputs

Step One
Name
(S)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole toluene
Quantity
5.43 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C.CB1OC([C@H]2N1CCC2)(C2=CC=CC=C2)C2=CC=CC=C2
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
29.8 mL
Type
reactant
Smiles
B.CSC
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
FC1=C2C(CCOC2=CC(=C1)F)=O
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at the same temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with methanol (50 mL)
STIRRING
Type
STIRRING
Details
stirred for 30 minutes at room temperature
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel (hexane
CUSTOM
Type
CUSTOM
Details
ethyl acetate=4:1 as an eluent) to afford crude white solids (8.85 g, 86% ee)
CUSTOM
Type
CUSTOM
Details
The solids were recrystallized from hexane (300 mL)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC1=C2C(CCOC2=CC(=C1)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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